N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide
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Overview
Description
N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide is a compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its bulky and rigid structure, which can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide typically involves the reaction of 1-adamantylmethylamine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N1-(1-Adamantylmethyl)-4-amino-1-benzenesulfonamide.
Scientific Research Applications
N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent due to the presence of the adamantyl group, which is known to enhance biological activity.
Materials Science: The compound’s rigid structure makes it a candidate for use in the development of novel materials with unique mechanical properties.
Biological Studies: It is used in studies to understand the interactions of adamantyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N1-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(1-Adamantyl)-2-chloro-5-(3-(3-hydroxypropylamino)propyl)benzamide hydrochloride (AZD-9056)
Uniqueness
N~1~-(1-Adamantylmethyl)-4-nitro-1-benzenesulfonamide is unique due to the presence of both the adamantyl and nitro groups, which confer distinct chemical and biological properties. The combination of these groups makes it a versatile compound for various applications, distinguishing it from other adamantyl-containing compounds .
Properties
Molecular Formula |
C17H22N2O4S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S/c20-19(21)15-1-3-16(4-2-15)24(22,23)18-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,18H,5-11H2 |
InChI Key |
NRVBDDIEZWFDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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